Olomoucine

Content Navigation

Research requires precise cell cycle arrest without CDK4/6 confounds. Olomoucine, a first-gen ATP-competitive CDK inhibitor, selectively targets CDK1/2/5 (IC50 low µM) to synchronize cells at G1/S and G2/M, preserving Rb-E2F pathway. • Enables reproducible cell cycle studies with clear kinase attribution. • Reduced apoptosis risk vs. more potent analogs. • Baseline reference for CDK inhibitor development. Reliable supply with ≥98% purity.

CAS Number

Product Name

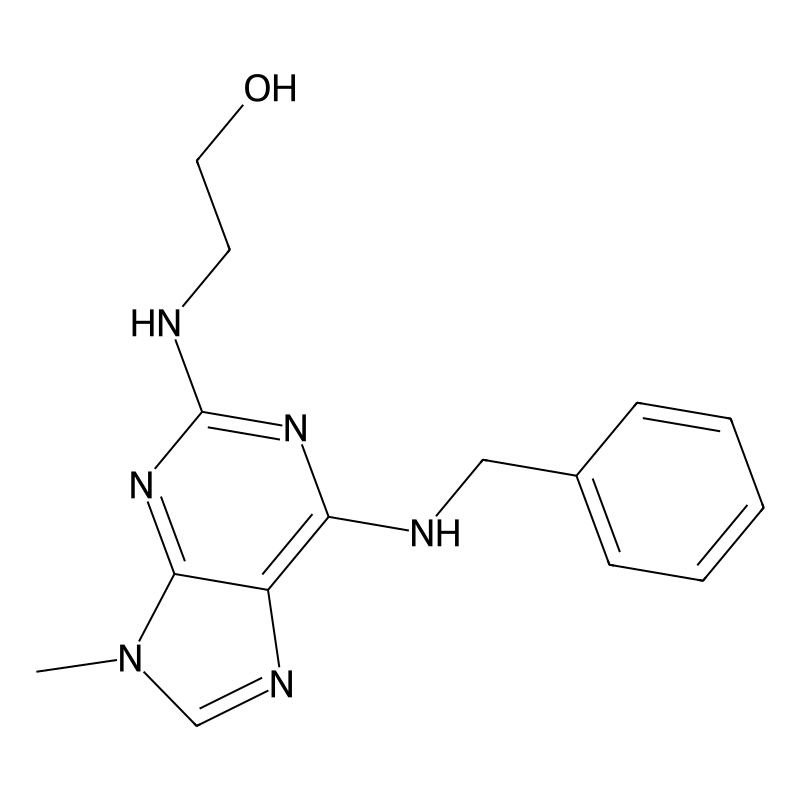

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Olomoucine is a first-generation, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), a class of enzymes critical for cell cycle regulation. It primarily targets CDK1/cdc2, CDK2, and CDK5 with IC50 values in the low micromolar range, while showing significantly less activity against other kinases like CDK4 and CDK6. This specific inhibitory profile allows it to arrest cell cycle progression, typically at the G1/S and G2/M transitions, making it a foundational tool for cell synchronization and studies of cell cycle-dependent processes.

Research Fit

References

- [1] Vesely, J., Havlicek, L., Strnad, M., et al. Inhibition of cyclin-dependent kinases by purine analogues. Eur. J. Biochem. 224(2), 771-786 (1994).

- [2] Abraham, R.T., Acquarone, M., Andersen, A., et al. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases. Biology of the Cell 83(2-3), 105-120 (1995).

- [3] Schulze-Gahmen, U., Brandsen, J., Jones, H. D., Morgan, D. O., Meijer, L., Vesely, J., & Kim, S. H. (1995). Multiple modes of binding of cyclin-dependent kinase inhibitors to CDK2. Proteins: Structure, Function, and Bioinformatics, 22(4), 378-391.

- [5] Buquet-Fagot, C., Lallemand, F., Montagne, M. N., & Mester, J. (1997). Effects of roscovitine, a cyclin-dependent kinase inhibitor, on the growth of human breast cancer cells. European journal of cancer, 33(8), 1243-1250.

- [6] Chun-Chun, C., et al. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor κB. Cell Proliferation, 43(4), 395-404 (2010).

- [10] Sleiman, M., et al. The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties. Antiviral Therapy, 13(5), 693-704 (2008).

- [11] Meijer, L., et al. The cyclin-dependent kinase inhibitors olomoucine and roscovitine. Pharmacology & Therapeutics, 82(2-3), 279-284 (1999).

Substituting Olomoucine with its more potent successor, Roscovitine, or other CDK inhibitors like Flavopiridol based on nominal class is inadvisable. These compounds, while related, possess distinct potency and kinase selectivity profiles that directly impact cellular outcomes. For instance, Roscovitine is significantly more potent, with IC50 values for CDKs often an order of magnitude lower than Olomoucine. Such a potency difference means that simple dose-matching is not feasible and direct substitution would lead to drastic variations in on-target and off-target effects, compromising the reproducibility and interpretation of experimental results. Choosing Olomoucine is a deliberate selection of a specific, well-characterized potency and selectivity profile, not an arbitrary choice within the CDK inhibitor class.

Substitution Risk

References

- [1] Meijer, L., Borgne, A., Mulner, O., et al. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. Eur. J. Biochem. 243(1-2), 527-536 (1997).

- [2] Bain, J., Plater, L., Elliott, M., et al. The selectivity of protein kinase inhibitors: a further update. Biochem. J. 408(3), 297-315 (2007).

- [3] Glickstein, H., et al. The effect of purine-derived cyclin-dependent kinase inhibitors on Plasmodium falciparum. International journal for parasitology, 32(11), 1393-1400 (2002).

- [4] Chun-Chun, C., et al. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor κB. Cell Proliferation, 43(4), 395-404 (2010).

CDK Inhibition Potency: A Micromolar Baseline

Olomoucine provides a well-established inhibitory profile with IC50 values of 7 µM for CDK1/cyclin B and CDK2/cyclin A, and a slightly higher potency of 3 µM for CDK5/p35. This contrasts sharply with its successor, Roscovitine, which inhibits these same kinases in the sub-micromolar range (e.g., 0.2 µM for CDK5). This ~15-fold lower potency makes Olomoucine a more suitable tool when a less potent inhibitor is required to avoid the profound cellular effects or off-target activities associated with stronger inhibitors.

| Evidence Dimension | In Vitro Kinase Inhibition (IC50) |

| Target Compound Data | 3 µM (CDK5/p35); 7 µM (CDK1/cyclin B, CDK2/cyclin A) |

| Comparator Or Baseline | Roscovitine: 0.2 µM (CDK5/p35); 0.65 µM (CDK1/cyclin B) |

| Quantified Difference | Olomoucine is approximately 4.6x to 15x less potent than Roscovitine depending on the specific CDK. |

| Conditions | In vitro kinase assays using purified enzymes. |

This allows for experiments where a milder, more readily reversible inhibition is desired, or for establishing a baseline of CDK inhibition before escalating to more potent second-generation compounds.

CDK4/CDK6 Selectivity

A key procurement differentiator for Olomoucine is its pronounced selectivity for mitotic and neuronal CDKs over those controlling the G1 phase. In enzymatic assays, Olomoucine shows an IC50 >1000 µM against CDK4/cyclin D1 and >250 µM against CDK6/cyclin D3. This represents at least a 35-fold weaker activity compared to its effect on CDK2 or CDK5. This selectivity profile is critical for studies aiming to dissect the roles of CDK1/2/5 without simultaneously perturbing the CDK4/6-Rb pathway, a common confounding factor with less selective inhibitors.

| Evidence Dimension | Kinase Inhibition Specificity (IC50) |

| Target Compound Data | >250 µM (CDK6); >1000 µM (CDK4) |

| Comparator Or Baseline | Internal baseline (CDK2): 7 µM |

| Quantified Difference | At least 35-140 times more selective for CDK2 over CDK6/CDK4. |

| Conditions | In vitro kinase assays with purified enzyme complexes. |

This allows for targeted inhibition of CDK1/2/5-driven processes while minimizing interference with the distinct G1 checkpoint machinery controlled by CDK4/6, enabling clearer experimental conclusions.

Reversible G1/S and G2/M Cell Cycle Arrest

Olomoucine effectively blocks cell cycle progression at both the G1/S and G2/M transitions in a variety of cell types. In studies on human tumor cell lines, Olomoucine demonstrated an average growth inhibition (GI50) concentration of 60.3 µM across the NCI-60 panel. This functional outcome is a direct result of its CDK inhibition profile and provides a reliable method for synchronizing cell populations for downstream experiments. The effect is less potent and more readily reversible compared to second-generation inhibitors, which often induce apoptosis more rapidly.

| Evidence Dimension | Mean GI50 (NCI-60 Panel) |

| Target Compound Data | 60.3 µM |

| Comparator Or Baseline | Roscovitine: 16 µM |

| Quantified Difference | Olomoucine is ~3.8 times less potent in overall cell growth inhibition compared to Roscovitine. |

| Conditions | NCI-60 human tumor cell line screen. |

For applications requiring temporary and reversible cell cycle arrest, such as cell synchronization for timed assays, Olomoucine's moderate potency is a practical advantage over more aggressive inhibitors.

High DMSO Solubility

Olomoucine demonstrates excellent solubility in Dimethyl Sulfoxide (DMSO), a standard solvent for preparing stock solutions in biological research. Technical datasheets consistently report solubility levels of 20 mg/mL up to 50 mM. This high solubility ensures ease of use in the lab, allowing for the preparation of concentrated, stable stock solutions that can be easily diluted to working concentrations without precipitation issues, a critical factor for experimental reproducibility and workflow efficiency.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | 20 mg/mL (approx. 67 mM) to 50 mM |

| Comparator Or Baseline | Standard laboratory requirement for high-concentration stock solutions. |

| Quantified Difference | Meets or exceeds typical requirements for cellular assay stock solutions. |

| Conditions | Room temperature dissolution in DMSO. |

This practical handling characteristic simplifies experimental setup and reduces the risk of compound precipitation, ensuring accurate and consistent dosing in cellular and biochemical assays.

G1/S and G2/M Cell Synchronization

Leveraging its ability to induce reversible cell cycle arrest at two distinct phases, Olomoucine is an effective tool for synchronizing cell cultures. Its moderate potency allows for cell cycle blockade with reduced risk of inducing widespread apoptosis compared to more potent analogs, making it ideal for preparing cell populations for subsequent analyses of cell cycle-specific events.

CDK1/2/5 Inhibition Baseline

As a first-generation inhibitor with a well-defined micromolar potency, Olomoucine serves as an excellent baseline compound. It can be used to establish the general phenotype of CDK1/2/5 inhibition in a new model system before employing more potent or selective second-generation inhibitors, providing a crucial point of comparison.

CDK4/6-Sparing Pathway Analysis

Given its high selectivity against CDK4 and CDK6, Olomoucine is the appropriate choice for experiments designed to probe the functions of CDK1, CDK2, or CDK5 without confounding effects from the inhibition of the Rb-E2F pathway controlled by CDK4/6. This allows for a clearer attribution of observed effects to the targeted kinases.

Application Fit Matrix

References

- [1] Abraham, R.T., Acquarone, M., Andersen, A., et al. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases. Biology of the Cell 83(2-3), 105-120 (1995).

- [2] Vesely, J., Havlicek, L., Strnad, M., et al. Inhibition of cyclin-dependent kinases by purine analogues. Eur. J. Biochem. 224(2), 771-786 (1994).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

CDK5 inhibitors prevent astroglial apoptosis and reactive astrogliosis by regulating PKA and DRP1 phosphorylations in the rat hippocampus

Hye-Won Hyun, Su-Ji Min, Ji-Eun KimPMID: 28153522 DOI: 10.1016/j.neures.2017.01.006

Abstract

Status epilepticus (SE) results in the unique pattern of dynamin-related protein 1 (DRP1)-mediated mitochondrial dynamics, which is associated with astroglial apoptosis and reactive astrogliosis in the regional-specific pattern representing the differential astroglial properties. However, less defined are the epiphenomena/upstream effecters for DRP1 phosphorylation in this process. Since cyclin-dependent kinase 5 (CDK5) is involved in reactive astrogliosis, CDK5 is one of the possible upstream regulators for DRP1 phosphorylation. In the present study, both olomoucine and roscovitine (CDK5 inhibitors) effectively ameliorated SE-induced astroglial apoptosis in the dentate gyrus without changed seizure susceptibility. In addition, they inhibited reactive astrogliosis in the CA1 region independent of neuronal death induced by SE. These effects of CDK5 inhibitors were relevant to abrogation of altered DRP1 phosphorylation ratio and mitochondrial length induced by SE. CDK5 inhibitors also negatively regulated protein kinase A (PKA) activity in astrocytes. Therefore, our findings suggest that CDK5 inhibitors may mitigate astroglial apoptosis and reactive astrogliosis accompanied by modulations of DRP1-mediated mitochondrial dynamics.Down-regulation of BNIP3 by olomoucine, a CDK inhibitor, reduces LPS- and NO-induced cell death in BV2 microglial cells

Yu-Chi Tsou, Hsiao-Hsien Wang, Chii-Cheng Hsieh, Kuang-Hui Sun, Guang-Huan Sun, Ren-Shiang Jhou, Tz-I Lin, Shou-Yun Lu, Huan-Yun Liu, Shye-Jye TangPMID: 27345388 DOI: 10.1016/j.neulet.2016.06.040

Abstract

Proinflammatory responses eliciting the microglial production of cytokines and nitric oxide (NO) have been reported to play a crucial role in the acute and chronic pathogenic effects of neurodegeneration. Chemical inhibitors of cyclin-dependent kinases (CDKs) may prevent the progression of neurodegeneration by both limiting cell proliferation and reducing cell death. However, the mechanism underlying the protective effect of CDK inhibitors on microglia remains unexplored. In this study, we found that olomoucine, a CDK inhibitor, alleviated lipopolysaccharide (LPS)-induced BV2 microglial cell death by reducing the generation of NO and inhibiting the gene expression of proinflammatory cytokines. In addition, olomoucine reduced inducible NO synthase promoter activity and alleviated NF-κB- and E2F-mediated transcriptional activation. NO-induced cell death involved mitochondrial disruptions such as cytochrome c release and loss of mitochondrial membrane potential, and pretreatment with olomoucine prior to NO exposure reduced these disruptions. Microarray analysis revealed that olomoucine treatment induced prominent down-regulation of Bcl2/adenovirus E1B 19-kDa-interacting protein 3 (BNIP3), a pro-apoptotic Bcl-2 family protein that is involved in mitochondrial disruption. As BNIP3 knock-down significantly increased the viability of LPS- and NO-treated BV2 cells, we conclude that olomoucine may protect cells by limiting proinflammatory responses, thereby reducing NO generation. Simultaneously, down-regulation of BNIP3 prevents NO stimulation from inducing mitochondrial disruption.The effect of cyclin-dependent kinases inhibitor treatment on experimental herpes simplex encephalitis mice

Yu Zhou, Yan-Ping Zeng, Qin Zhou, Jing-Xia Guan, Zu-Neng LuPMID: 27241721 DOI: 10.1016/j.neulet.2016.05.059

Abstract

Herpes simplex encephalitis(HSE) is the most common and serious viral encephalitis in humans. There is a lack of effective medication to date for HSE. A better understanding of the mediators of tissue damage is essential for finding new targets for therapeutic intervention. In this project, we explored the effect of cyclin-dependent kinases inhibitor olomoucine treatment on experimental HSE mice. The following results were obtained: (1) olomoucine increased survival in HSE mice; (2) olomoucine inhibited microglial activation and reduced HSV-1-induced cytokines release; (3) olomoucine prevented neural cells apoptosis and attenuated brain tissue pathological changes following HSV-1 infection; (4) olomoucine reduced brain edema and improved neurological function in HSE. Overall, olomoucine can induce a blunted inflammatory response, maintain the blood vessel wall intact, improve neurological function and increase survival in HSE mice.Characterization of Plasmodium falciparum cdc2-related kinase and the effects of a CDK inhibitor on the parasites in erythrocytic schizogony

Tatsuya Iwanaga, Tatsuki Sugi, Kyousuke Kobayashi, Hitoshi Takemae, Haiyan Gong, Akiko Ishiwa, Fumi Murakoshi, Frances C Recuenco, Taisuke Horimoto, Hiroomi Akashi, Kentaro KatoPMID: 23688804 DOI: 10.1016/j.parint.2013.05.003

Abstract

The cell cycle of Plasmodium is unique among major eukaryotic cell cycle models. Cyclin-dependent kinases (CDKs) are thought to be the key molecular switches that regulate cell cycle progression in the parasite. However, little information is available about Plasmodium CDKs. The present study was performed to investigate the effects of a CDK inhibitor, olomoucine, on the erythrocytic growth of Plasmodium falciparum. This agent inhibited the growth of the parasite at the trophozoite/schizont stage. Furthermore, we characterized the Plasmodium CDK homolog, P. falciparum cdc2-related kinase-1 (Pfcrk-1), which is a potential target of olomoucine. We synthesized a functional kinase domain of Pfcrk-1 as a GST fusion protein using a wheat germ protein expression system, and examined its phosphorylation activity. The activity of this catalytic domain was higher than that of GST-GFP control, but the same as that of a kinase-negative mutant of Pfcrk-1. After the phosphatase treatment, the labeling of [γ-(32)P]ATP was abolished. Recombinant human cyclin proteins were added to these kinase reactions, but there were no differences in activity. This report provides important information for the future investigation of Plasmodium CDKs.Functional studies of MP62 during male chromatin decondensation in sea urchins

Claudio Iribarren, Viviana Hermosilla, Violeta Morin, Marcia PuchiPMID: 23444173 DOI: 10.1002/jcb.24520

Abstract

In amphibians, sperm histone transition post-fertilization during male pronucleus formation is commanded by histone chaperone Nucleoplasmin (NPM). Here, we report the first studies to analyze the participation of a Nucleoplasmin-like protein on male chromatin remodeling in sea urchins. In this report, we present the molecular characterization of a nucleoplasmin-like protein that is present in non fertilized eggs and early zygotes in sea urchin specie Tetrapygus niger. This protein, named MP62 can interact with sperm histones in vitro. By male chromatin decondensation assays and immunodepletion experiments in vitro, we have demonstrated that this protein is responsible for sperm nucleosome disorganization. Furthermore, as amphibian nucleoplasmin MP62 is phosphorylated in vivo immediately post-fertilization and this phosphorylation is dependent on CDK-cyclin activities found after fertilization. As we shown, olomoucine and roscovitine inhibits male nucleosome decondensation, sperm histone replacement in vitro and MP62 phosphorylation in vivo. This is the first report of a nucleoplasmin-like activity in sea urchins participating during male pronucleus formation post-fecundation.[Effect of inhibitors serine/threonine protein kinases and protein phosphatases on mitosis progression of synchronized tobacco by-2 cells]

Ia A Sheremet, A I Emets, A Azmi, K Vissenberg, J-P Verbelen, Ia B BliumPMID: 22679818 DOI:

Abstract

In order to investigate the role of various serine/ threonine protein kinases and protein phosphatases in the regulation of mitosis progression in plant cells the influence of cyclin-dependent (olomoucine) and Ca2+ -calmodulin-dependent (W7) protein kinases inhibitors, as well as protein kinase C inhibitors (H7 and staurosporine) and protein phosphatases inhibitor (okadaic acid) on mitosis progression in synchronized tobacco BY-2 cells has been studied. It was found that BY-2 culture treatment with inhibitors of cyclin dependent protein kinases and protein kinase C causes prophase delay, reduces the mitotic index and displaces of mitotic peak as compare with control cells. Inhibition of Ca2+ -calmodulin dependent protein kinases enhances the cell entry into prophase and delays their exit from mitosis. Meanwhile inhibition of serine/threonine protein phosphatases insignificantly enhances of synchronized BY-2 cells entering into all phases of mitosis.Comparison of effects of protein kinase A, mitogen-activated protein kinase, and cyclin-dependent kinase blockers on rabbit ovarian granulosa cell functions

A V Makarevich, A V Sirotkin, J RafayPMID: 20972940 DOI: 10.1055/s-0030-1267226

Abstract

The aim of the present study was to define the role of protein kinase A (PKA)-, mitogen-activated protein kinase (MAPK)-, and cyclin-dependent kinase (CDK)-dependent pathways in the control of ovarian cell functions. The effects of PKA, MAPK, and CDK blockers (KT 5720, PD 98059, and olomoucine, respectively), given at doses of 0.001-10.0 μg/ml medium on functions of cultured rabbit granulosa cells were examined. Expression of PKA, MAPK/ERK1,2, secretory activity (IGF-I output), and proliferation (proliferating cell nuclear antigen, PCNA) in these cells were determined by RIA, immunocytochemistry and Western blotting. A PKA inhibitor, KT 5720 suppressed the expression of PKA and MAPK/ERK1,2, the IGF-I release, and the ratio of PCNA-positive cells in granulosa cells. A MAPK blocker, PD 98059 reduced the expression of MAPK/ERK1,2 (but not PKA), the IGF-I release, and percentage of PCNA-positive cells. A CDK blocker, olomoucine, increased the PKA expression, decreased the expression of MAPK/ERK1,2 and PCNA, but did not affect the IGF-I release. These observations confirm the involvement of PKs in control of basic ovarian functions and demonstrate the involvement of PKA in stimulation of ovarian cell proliferation and MAPK (but not CDK) and in promotion of ovarian IGF-I release. Different activity and specificity of the PKA, MAPK, and CDK blockers in their effects on PCNA and IGF-I suggests different biological role of these PKs in control of proliferative and secretory functions of rabbit ovarian cells.Functional inactivation of triosephosphate isomerase through phosphorylation during etoposide-induced apoptosis in HeLa cells: potential role of Cdk2

Won-Hee Lee, Joon-Seok Choi, Mi-Ran Byun, Kyo-Tan Koo, Soona Shin, Seung-Ki Lee, Young-Joon SurhPMID: 20149834 DOI: 10.1016/j.tox.2010.02.005

Abstract

Up-regulation of cyclin-dependent protein kinase 2 (Cdk2) activity has been suggested to be prerequisite for progression of apoptosis induced by various apoptotic stimuli. In this study, we applied a phospho-proteomic technique to screen target molecules of Cdk2 during etoposide-induced apoptosis. For this purpose, phosphoproteins from the cell lysates were enriched by using Fe³+-IMAC column chromatography and resolved on a high resolution 2D PAGE gel. We identified six phosphoproteins by the use of MALDI-TOF technique. The cellular levels of these phosphoproteins were markedly reduced in the presence of etoposide in HeLa cells transfected with dominant negative mutant construct of Cdk2. Among the six candidate phosphoproteins, human triosephosphate isomerase (TPI), a glycolytic enzyme, was found to be a direct substrate of Cdk2 during etoposide-induced apoptosis. In an in vitro phosphorylation assay, TPI purified by use of a baculoviral expression system was phosphorylated by recombinant Cyclin A/Cdk2 kinase. This led to reduced enzyme activity for the conversion of glucose aldehyde-3-phosphate to dihydroxyacetone phosphate. Such phosphorylation of TPI and a subsequent decrease in its enzyme activity were prevented by treatment with olomoucine, a specific inhibitor of Cdk2. The above findings, taken together, suggest TPI as a potential target protein of Cyclin A/Cdk2. Loss of catalytic activity of TPI as a consequence of phosphorylation of this glycolytic enzyme may disrupt energy production in etoposide-treated HeLa cells, rendering these cells prone to undergo apoptosis.The radiosensitising effect of olomoucine derived synthetic cyclin-dependent kinase inhibitors

G Korinkova, K Cwiertka, M Paprskarova, P Dzubak, M HajduchPMID: 20099981 DOI: 10.4149/neo_2010_02_161

Abstract

Bohemine and roscovitine are the most important representatives of the group of compounds structurally derived from olomoucine. Biologically they function as inhibitors of cyclin-dependent kinases (CDKs), the key regulators of cell cycle, which is often disrupted in cancer cells resulting in uncontrollable proliferation. Bohemine and roscovitine have demonstrated their cytostatic and cytotoxic in vitro and also in vivo effects. Currently the phase II clinical trials for roscovitine are underway. The aim of the study was to evaluate the potential in vitro radiosensitising effect of bohemine (BOH) and roscovitine (ROS). Clonogenic survival assay and human lung adenocarcinoma cell line A549 were used. Tested schedules were: A-pretreatment, B-concomitant application and C-posttreatment. Concentrations corresponded to IC10, IC25 and IC50 for BOH/ROS (0.1-30 microM). The radiation doses were 1, 2 and 3 Gy. Flow cytometry and western blot analysis were used to characterize cell cycle distribution, BrdU incorporation and DNA repair processes. The highest in vitro radiosensitising effect of BOH/ROS was observed for Schedule A in all tested concentrations (SER(37%) 1.46-3.20). Cell cycle analysis showed an inclination towards G0/G1 delay 48 hours posttreatment and unaltered level of apoptosis. Changes in the DNA repair processes were observed - inhibition of DNA-PK kinase, inhibition of BrdU incorporation, strong and enduring induction of p21 protein and long-lasting phosphorylation of gammaH2AX(Ser139). Certain low concentration activities of BOH/ROS in monotherapy were detected, mainly the activation of DNA-PK kinase. The results demonstrated strong in vitro radiosensitising effect of BOH/ROS that is concentration and especially schedule dependent. The strong cytostatic effect of the pretreatment schedule is mediated through the inhibition/rearrangements of DNA repair processes.Previous stress exposure enhances both anxiety-like behaviour and p35 levels in the basolateral amygdala complex: modulation by midazolam

Elena Anahi Bignante, Gabriela Paglini, Victor Alejandro MolinaPMID: 20223640 DOI: 10.1016/j.euroneuro.2010.02.007

Abstract

Stress exposure induces long lasting neurobiological changes in selected brain areas, which could be associated with the emergence of negative emotional responses. In the present study, previously restrained animals exhibited excessive anxiety one day later in the elevated plus maze. We explore whether stress exposure affects the expression levels of cyclin-dependent kinase 5 (Cdk5) and of its activator protein p35, in diverse amygdaloid nuclei. Stress exposure enhanced p35 levels selectively in the basolateral amygdala (BLA). This up-regulation might be functionally associated with the occurrence of exaggerated anxiety since such emotional response was selectively reversed by an intra-BLA infusion of olomoucine, a Cdk5 inhibitor, 15 min prior to the restraint session. Moreover, pre-treatment with midazolam, a benzodiazepine ligand, not only prevented the excessive anxiety but also attenuated the p35 increase in the BLA of stressed rats. In conclusion, we suggest a pivotal role of the Cdk5/p35 complex, specifically in BLA in the excessive anxiety induced by a previous stressful experience.Explore Compound Types